2-Amino-2-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-ol
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Overview
Description
2-Amino-2-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-ol is an organic compound that features a trifluoroethoxy group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-ol typically involves the reaction of 4-(2,2,2-trifluoroethoxy)benzaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-[4-(2,2,2-trifluoroethoxy)phenyl]ethanal or 2-[4-(2,2,2-trifluoroethoxy)phenyl]ethanone.
Reduction: Formation of 2-Amino-2-[4-(2,2,2-trifluoroethoxy)phenyl]ethanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-2-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amino group can form hydrogen bonds with biological targets, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Amino-2-(trifluoromethyl)phenyl)propan-2-ol
- 2-[2-(2,4-Difluorophenyl)-2-propen-1-yl]-1,3-propanediol
- 2-Methyl-4-(4-methyl-2-(trifluoromethyl)phenyl)-5-thiazolyl
Uniqueness
2-Amino-2-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-ol is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H12F3NO2 |
---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
2-amino-2-[4-(2,2,2-trifluoroethoxy)phenyl]ethanol |
InChI |
InChI=1S/C10H12F3NO2/c11-10(12,13)6-16-8-3-1-7(2-4-8)9(14)5-15/h1-4,9,15H,5-6,14H2 |
InChI Key |
KTCHBRYHQVRUBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CO)N)OCC(F)(F)F |
Origin of Product |
United States |
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